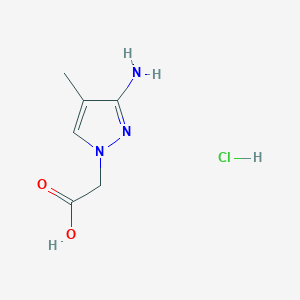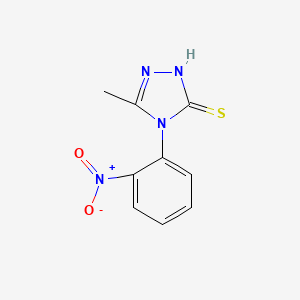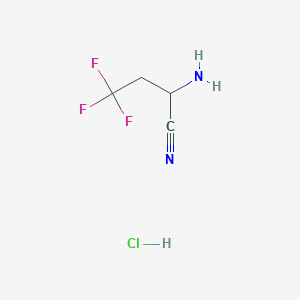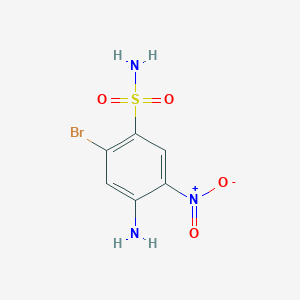
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
概要
説明
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1375473-56-5 . It has a molecular weight of 296.1 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-bromo-5-nitrobenzenesulfonamide . The InChI code for this compound is 1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, and density were not available in the search results.科学的研究の応用
Synthesis and Characterization of Sulfonamide Derivatives
Sulfonamide derivatives, including those related to 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide, have been synthesized and characterized for various scientific applications. One study detailed the synthesis, spectral characterization, and antimicrobial activity of new 4-chloro-3-nitrobenzene sulfonamide derivatives, showing good to moderate antimicrobial activities and binding affinity towards DNA Gyrase-A (Kumar et al., 2020).
Versatile Applications in Amine Synthesis
4-Nitrobenzenesulfonamides, closely related to the chemical , have been shown to be exceptionally versatile for the preparation of secondary amines and for the protection of amines. They undergo smooth alkylation and can be deprotected readily, providing a valuable tool in synthetic chemistry (Fukuyama et al., 1995).
Catalytic Performance in Asymmetric Reactions
Binaphthyl-based amino sulfonamides have been applied in the direct asymmetric aminoxylation of aldehydes, demonstrating high catalytic performance and excellent enantioselectivity. This method offers a novel approach for highly selective aminoxylation reactions (Kano et al., 2008).
作用機序
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound might inhibit and replace paba in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
Sulfonamides are known to interfere with the folate synthesis pathway in bacteria, leading to the inhibition of bacterial growth and replication .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound might inhibit bacterial dna growth and cell division by interfering with the synthesis of folate .
Safety and Hazards
生化学分析
Biochemical Properties
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . The compound’s sulfonamide group allows it to mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of folate, an essential cofactor for DNA synthesis and repair.
Cellular Effects
This compound affects various types of cells by interfering with cellular processes such as DNA synthesis and repair. The compound’s inhibition of dihydropteroate synthetase leads to a decrease in folate levels, which in turn affects cell proliferation and survival . Additionally, the compound can influence cell signaling pathways and gene expression by altering the availability of folate-dependent cofactors required for methylation reactions and other cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthetase, where it competes with PABA for binding . This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a precursor to folate. The resulting decrease in folate levels affects various cellular processes, including DNA synthesis, repair, and methylation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods or under conditions that promote degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in prolonged effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydropteroate synthetase without causing significant toxicity . At higher doses, the compound may cause adverse effects such as folate deficiency, which can lead to symptoms like anemia, immunosuppression, and impaired growth . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on folate synthesis and cellular function.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate synthesis. The compound interacts with dihydropteroate synthetase, inhibiting its activity and disrupting the production of dihydropteroate, a key intermediate in the folate synthesis pathway . This inhibition affects the overall metabolic flux of folate and can lead to changes in metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . The compound’s sulfonamide group allows it to interact with various cellular components, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthetase . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications that direct it to particular organelles.
特性
IUPAC Name |
4-amino-2-bromo-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUZLYUBCCHEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






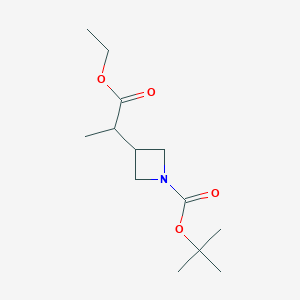
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
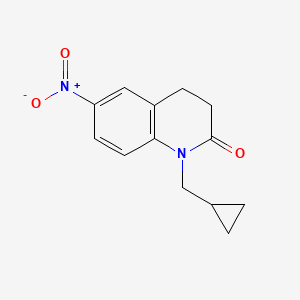
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)

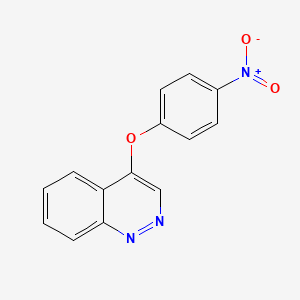
![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
